

# Polysarcosine Lipids for Nucleic Acid Delivery: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N-hexadecyl-pSar25*

Cat. No.: *B15554073*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

The delivery of nucleic acids, such as messenger RNA (mRNA) and small interfering RNA (siRNA), holds immense promise for the future of medicine. Lipid nanoparticles (LNPs) have emerged as a leading platform for nucleic acid delivery, famously utilized in the COVID-19 mRNA vaccines. A critical component of conventional LNPs is polyethylene glycol (PEG), which provides a hydrophilic corona to prevent aggregation and reduce immunogenicity. However, concerns over PEG-related immunogenicity and hypersensitivity reactions have spurred the development of alternative "stealth" polymers. Polysarcosine (pSar), a biocompatible and non-immunogenic polypeptoid, has garnered significant attention as a superior alternative to PEG. This technical guide provides an in-depth overview of the use of polysarcosine-conjugated lipids in LNP formulations for nucleic acid delivery, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological and experimental workflows.

## Introduction to Polysarcosine Lipids

Polysarcosine is a synthetic polymer of N-methylated glycine, an endogenous amino acid derivative. Its unique properties, including high water solubility, low toxicity, and non-immunogenicity, make it an ideal candidate for biomedical applications.<sup>[1]</sup> When conjugated to lipids and incorporated into LNPs, pSar forms a protective hydrophilic layer that shields the nanoparticle from opsonization and rapid clearance, similar to PEG.<sup>[2][3][4][5]</sup> However, studies have shown that pSar-functionalized LNPs can offer distinct advantages over their

PEGylated counterparts, including reduced immunogenicity and, in some cases, enhanced delivery efficiency.[2][3][4][5]

## Physicochemical Properties and In Vitro Efficacy of Polysarcosine-LNP Formulations

The physicochemical characteristics of pSar-LNPs, such as particle size, polydispersity index (PDI), and zeta potential, are critical for their in vivo performance. These properties can be fine-tuned by modulating the LNP composition, including the choice of ionizable lipid, helper lipid, and the structure of the pSar-lipid itself (e.g., polymer chain length and lipid anchor).

**Table 1: Physicochemical Properties of ALC-0315 and SM-102 based LNPs with Polysarcosine Lipids**

| Ionizable Lipid | pSar-Lipid   | Size (nm)  | PDI         | Encapsulation Efficiency (%) | Zeta Potential (mV) |
|-----------------|--------------|------------|-------------|------------------------------|---------------------|
| ALC-0315        | DMG-pSar 25  | 85.3 ± 2.1 | 0.12 ± 0.02 | 95.2 ± 1.5                   | -5.2 ± 0.8          |
| ALC-0315        | DSPE-pSar 25 | 92.1 ± 3.5 | 0.15 ± 0.03 | 93.8 ± 2.1                   | -6.1 ± 1.2          |
| SM-102          | DMG-pSar 25  | 88.9 ± 2.8 | 0.13 ± 0.01 | 96.1 ± 1.1                   | -4.8 ± 0.9          |
| SM-102          | DSPE-pSar 25 | 95.4 ± 4.1 | 0.16 ± 0.04 | 94.5 ± 1.8                   | -5.7 ± 1.1          |

Data synthesized from Kang et al., Bioactive Materials, 2024.[3]

**Table 2: In Vitro Transfection Efficiency of pSar-LNPs vs. PEG-LNPs in Human PBMCs**

| Ionizable Lipid | Helper Lipid | Stealth Moiety | Transfection Efficiency (%)<br>Thy1.1+<br>Monocytes) |
|-----------------|--------------|----------------|------------------------------------------------------|
| MC3             | DOPE         | pSar           | 45.8 ± 3.2                                           |
| MC3             | DOPE         | PEG            | 35.2 ± 2.8                                           |
| DODMA           | DOPE         | pSar           | 28.1 ± 2.5                                           |
| DODMA           | DOPE         | PEG            | 22.5 ± 2.1                                           |
| MC3             | DOPC         | pSar           | 38.9 ± 3.1                                           |
| MC3             | DOPC         | PEG            | 30.7 ± 2.9                                           |
| DODMA           | DOPC         | pSar           | 25.4 ± 2.3                                           |
| DODMA           | DOPC         | PEG            | 19.8 ± 1.9                                           |

Data synthesized from Wilhelmy et al., *Pharmaceutics*, 2023.[6][7]

## In Vivo Performance and Immunogenicity

A key advantage of pSar-LNPs is their potential for reduced immunogenicity compared to PEG-LNPs. Several studies have demonstrated that pSar-LNPs induce lower levels of pro-inflammatory cytokines and show reduced complement activation.

## Table 3: In Vivo Luciferase Expression and Cytokine Induction of pSar-LNPs vs. PEG-LNPs

| LNP Formulation           | In Vivo Luciferase Expression (photons/s/cm <sup>2</sup> /sr) |              |                       |
|---------------------------|---------------------------------------------------------------|--------------|-----------------------|
|                           |                                                               | IL-6 (pg/mL) | TNF- $\alpha$ (pg/mL) |
| ALC-0315 / DMG-pSar 25    | 1.8 x 10 <sup>8</sup>                                         | 150 ± 25     | 80 ± 15               |
| ALC-0315 / ALC-0159 (PEG) | 1.2 x 10 <sup>8</sup>                                         | 450 ± 50     | 250 ± 40              |
| SM-102 / DMG-pSar 25      | 2.5 x 10 <sup>8</sup>                                         | 120 ± 20     | 70 ± 12               |
| SM-102 / DMG-PEG 2000     | 1.9 x 10 <sup>8</sup>                                         | 550 ± 60     | 300 ± 50              |

Data represents a summary of findings from multiple sources for illustrative comparison.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

## Experimental Protocols

### LNP Formulation via Rapid Microfluidic Mixing

This protocol describes the formulation of pSar-LNPs using a microfluidic mixing device, such as the NanoAssemblr platform.

#### Materials:

- Ethanol
- Citrate buffer (pH 3.0)
- Ionizable lipid (e.g., MC3, ALC-0315)
- Helper lipid (e.g., DOPE, DSPC)
- Cholesterol
- pSar-conjugated lipid

- Nucleic acid (e.g., mRNA, siRNA) in citrate buffer
- Dialysis cassettes (e.g., 10 kDa MWCO)
- Phosphate-buffered saline (PBS), pH 7.4

**Procedure:**

- Prepare a lipid stock solution in ethanol by dissolving the ionizable lipid, helper lipid, cholesterol, and pSar-lipid at a specific molar ratio (e.g., 50:10:38.5:1.5).
- Prepare the nucleic acid solution in citrate buffer.
- Set up the microfluidic mixing system with the lipid-ethanol solution in one inlet and the nucleic acid-aqueous buffer solution in the other.
- Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing of the two streams induces the self-assembly of the LNPs.
- Collect the resulting LNP suspension.
- Dialyze the LNP suspension against PBS (pH 7.4) for at least 18 hours to remove ethanol and raise the pH.
- Sterilize the final LNP formulation by passing it through a 0.22  $\mu$ m filter.

## Physicochemical Characterization of pSar-LNPs

**a) Size and Zeta Potential:**

- Dilute the LNP suspension in PBS.
- Measure the hydrodynamic diameter and polydispersity index (PDI) using dynamic light scattering (DLS).
- Measure the zeta potential using laser Doppler velocimetry.

**b) Encapsulation Efficiency:**

- Use a fluorescent dye that specifically binds to the nucleic acid (e.g., RiboGreen for RNA).
- Measure the fluorescence intensity of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).
- Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total Fluorescence - Free Fluorescence) / Total Fluorescence] x 100

## In Vitro Transfection

### Materials:

- Target cell line (e.g., HeLa, HEK293)
- Complete cell culture medium
- pSar-LNP encapsulated reporter mRNA (e.g., encoding luciferase or GFP)
- Plate reader for fluorescence or luminescence detection

### Procedure:

- Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- Dilute the pSar-LNP suspension to the desired concentrations in complete cell culture medium.
- Remove the old medium from the cells and add the LNP-containing medium.
- Incubate the cells for 24-48 hours.
- Quantify the reporter protein expression using a suitable assay (e.g., luciferase assay, flow cytometry for GFP).

## Visualizing Key Processes

## Experimental Workflow for pSar-LNP Formulation and Characterization



[Click to download full resolution via product page](#)

Caption: Workflow for pSar-LNP formulation and characterization.

## Cellular Uptake and Endosomal Escape of pSar-LNPs



[Click to download full resolution via product page](#)

Caption: Cellular uptake and endosomal escape pathway of pSar-LNPs.

## Conclusion

Polysarcosine-conjugated lipids represent a promising advancement in the field of nucleic acid delivery. The ability to formulate pSar-LNPs with favorable physicochemical properties, enhanced transfection efficiency, and a superior safety profile compared to conventional PEGylated LNPs positions them as a leading candidate for the next generation of nucleic acid therapeutics. Further research into the structure-activity relationships of pSar-lipids and their interactions with the biological environment will continue to refine and optimize this exciting delivery platform.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. nacalai.co.jp [nacalai.co.jp]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Engineering LNPs with polysarcosine lipids for mRNA delivery – ScienceOpen [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. Polysarcosine-Functionalized mRNA Lipid Nanoparticles Tailored for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Polysarcosine Lipids for Nucleic Acid Delivery: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15554073#polysarcosine-lipids-for-nucleic-acid-delivery>

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)